molecular formula C12H17O5P B572665 Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate CAS No. 1228992-73-1

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate

Cat. No.: B572665
CAS No.: 1228992-73-1
M. Wt: 272.237
InChI Key: ZEQVYMLCYYUVNL-UHFFFAOYSA-N
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Description

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate is a chemical compound with a complex structure that includes aromatic rings, ether groups, and a phosphonate group

Preparation Methods

The synthesis of Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate typically involves multi-step organic reactions. One common synthetic route includes the formation of the dihydrobenzo[b][1,4]dioxin core, followed by the introduction of the phosphonate group. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used but can include modified phosphonates, ethers, and aromatic compounds.

Scientific Research Applications

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to specific physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate can be compared with other similar compounds, such as:

  • Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphate
  • Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphite

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications

Biological Activity

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate is a chemical compound that has garnered attention in the fields of organic chemistry and medicinal research due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique molecular structure characterized by a phosphonate group attached to a dihydrobenzo[b][1,4]dioxin core. The synthesis typically involves multi-step organic reactions, including the formation of the dihydrobenzo[b][1,4]dioxin core followed by phosphonate group introduction. Common reagents and catalysts are employed to optimize yield and purity during synthesis .

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC12H15O4P
Molecular Weight242.22 g/mol
CAS Number1228992-73-1

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. It has been shown to modulate pathways involving neurotransmitter receptors, particularly the serotonin system. Research indicates that derivatives of this compound exhibit agonistic properties at the 5-HT1A receptor and inhibit the serotonin transporter (SERT), suggesting potential antidepressant effects .

Case Studies and Research Findings

  • Antidepressant Activity : A study evaluated several derivatives of 2,3-dihydrobenzo[b][1,4]dioxin for their binding affinities at the 5-HT1A receptor and SERT. Notably, one derivative demonstrated a Ki value of 96 nM for the 5-HT1A receptor and 9.8 nM for SERT, indicating significant affinity and potential for antidepressant-like effects in animal models .
  • Pharmacokinetics : The pharmacokinetic profile of compounds derived from this compound suggests favorable absorption and distribution characteristics. In vivo studies showed that these compounds could reach therapeutic concentrations in relevant tissues .
  • Cytotoxicity Studies : Further investigations into the cytotoxic effects revealed that certain derivatives exhibited selective antiproliferative activity against various cancer cell lines while demonstrating low toxicity in normal cell lines. This selectivity highlights the compound's potential as an anticancer agent .

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AntidepressantAgonistic at 5-HT1A receptor
CytotoxicitySelective against cancer cells
PharmacokineticsFavorable absorption

Properties

IUPAC Name

6-diethoxyphosphoryl-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O5P/c1-3-16-18(13,17-4-2)10-5-6-11-12(9-10)15-8-7-14-11/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQVYMLCYYUVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC2=C(C=C1)OCCO2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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